molecular formula C22H12Cl6N2 B4654542 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B4654542
M. Wt: 517.1 g/mol
InChI Key: VPMPCWMCLHXXJA-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple dichlorophenyl groups and a pyrazole ring

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with 3,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as acetic anhydride, to form the pyrazole ring.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrazole ring or the dichlorophenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a range of substituted pyrazoles.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)urea: This compound shares similar dichlorophenyl groups but has a different core structure (urea instead of pyrazole).

    (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound has a similar dichlorophenyl group but includes a morpholine ring and a different core structure.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl6N2/c1-11-21(12-2-5-15(24)17(26)8-12)29-30(20-7-4-14(23)10-19(20)28)22(11)13-3-6-16(25)18(27)9-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMPCWMCLHXXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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